Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate: is a complex organic compound that belongs to the class of boronic acids and their derivatives[_{{{CITATION{{{_1{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 .... This compound is characterized by its bromo-indole core and a tert-butyl ester group, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate typically involves multiple steps, starting with the bromination of indole to introduce the bromo group at the 4-position[_{{{CITATION{{{1{tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ...](https://www.tcichemicals.com/CN/zh/p/B5002). Subsequently, the boronic acid derivative is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling[{{{CITATION{{{1{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ...[{{{CITATION{{{2{tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/ph016676). The reaction conditions usually require a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or water)[{{{CITATION{{{_2{tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/ph016676).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.
Reduction: The indole core can be reduced to form different derivatives.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylic acid.
Reduction: Formation of 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole.
Substitution: Formation of various boronic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials science applications.
Biology: It serves as a probe in biological studies to understand the role of boronic acids in biological systems and their potential as therapeutic agents.
Medicine: The compound is explored for its potential use in drug discovery, particularly in the development of new cancer therapies due to its ability to interact with biological targets.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of various fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate exerts its effects involves its interaction with molecular targets through the boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis.
Molecular Targets and Pathways:
Enzymes: It can inhibit certain enzymes by binding to their active sites.
Receptors: It may interact with specific receptors, influencing signaling pathways.
Comparison with Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate is unique due to its bromo-indole core, which provides additional reactivity compared to similar compounds that lack this functional group. This allows for a wider range of chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-12(15-13(21)9-8-10-14(15)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKPNFCBOKFSLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)Br)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BBrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682321 |
Source
|
Record name | tert-Butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-01-6 |
Source
|
Record name | tert-Butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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